2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone

説明

Molecular Structure and Nomenclature

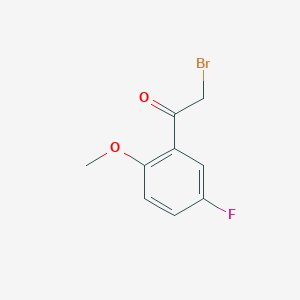

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone possesses the molecular formula C₉H₈BrFO₂ with a molecular weight of 247.06 grams per mole. The International Union of Pure and Applied Chemistry systematic name for this compound is this compound, though it is also known by several synonymous designations including alpha-bromo-5'-fluoro-2'-methoxyacetophenone and 2-bromo-5'-fluoro-2'-methoxyacetophenone. The structural representation can be expressed through the Simplified Molecular Input Line Entry System notation as COC1=C(C=C(C=C1)F)C(=O)CBr, while the International Chemical Identifier key is BHVKAQAGKAZQDP-UHFFFAOYSA-N.

The molecular architecture features a phenyl ring bearing two substituents: a fluorine atom at the 5-position and a methoxy group at the 2-position, relative to the carbonyl attachment point. The ethanone moiety contains a bromine atom at the alpha position adjacent to the carbonyl carbon, classifying this compound as an alpha-haloketone. This specific substitution pattern creates a molecule with distinct electronic properties, where the electron-withdrawing fluorine and the electron-donating methoxy group exert opposing inductive effects on the aromatic system.

Historical Context and Discovery

The development of alpha-haloketones as a class of compounds has deep roots in organic chemistry, with their synthesis and applications evolving significantly over the past century. The specific compound this compound emerged as part of broader research efforts to create functionalized aromatic ketones with enhanced properties for pharmaceutical and synthetic applications. The incorporation of fluorine atoms into organic molecules gained particular prominence in medicinal chemistry due to fluorine's unique ability to enhance metabolic stability and bioavailability of pharmaceutical compounds.

Alpha-haloketones have historically played essential roles in the synthesis of complex nitrogen-, sulfur-, and oxygen-containing heterocycles, many of which exhibit remarkable biological activity. The development of efficient synthetic routes to these compounds has been a continuous focus of research, with investigators exploring various halogenation agents and reaction conditions to achieve selective alpha-functionalization of ketones. The specific combination of bromine and fluorine substituents in this compound represents an advancement in the design of multifunctional synthetic intermediates.

Significance in Organic Chemistry

This compound holds considerable importance in organic synthesis due to its multifunctional nature and reactivity profile. The compound serves as a valuable intermediate in pharmaceutical development, particularly in the synthesis of anti-cancer and anti-inflammatory drugs. The fluorine substitution enhances metabolic stability and bioavailability, while the methoxy group improves solubility and facilitates interaction with biological targets. This combination of functional groups makes the compound particularly attractive for medicinal chemists seeking to optimize the pharmacological properties of drug candidates.

In synthetic organic chemistry, the compound functions as a versatile building block for creating complex molecular architectures. The reactive alpha-bromo functionality enables various nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The aromatic ring system provides opportunities for further functionalization through electrophilic aromatic substitution reactions, while the carbonyl group can participate in condensation reactions and reductions. This multifaceted reactivity makes the compound valuable for constructing heterocyclic frameworks and other sophisticated molecular structures.

The compound also finds applications in materials science, where it can be incorporated into polymer formulations to enhance the properties of materials used in electronics and coatings. In agricultural chemistry, derivatives of this compound have potential applications in the formulation of agrochemicals, contributing to the development of more effective pesticides and herbicides. The strategic placement of electron-withdrawing and electron-donating groups on the aromatic ring creates opportunities for fine-tuning the electronic properties of the molecule for specific applications.

Positioning within Halogenated Aromatic Ketones

This compound occupies a distinctive position within the broader family of halogenated aromatic ketones, representing a sophisticated example of multi-halogenated functionality. Alpha-haloketones, as a class, are characterized by the presence of halogen atoms adjacent to carbonyl groups, which significantly influences their reactivity and synthetic utility. The specific incorporation of both bromine and fluorine atoms in this compound creates a unique electronic environment that distinguishes it from mono-halogenated analogs.

The bromine atom at the alpha position serves as an excellent leaving group, making the compound particularly reactive toward nucleophilic substitution reactions. This reactivity pattern is characteristic of alpha-bromoketones, which have been extensively utilized in the synthesis of various heterocyclic compounds. The fluorine substituent on the aromatic ring introduces additional complexity, as fluorine's strong electron-withdrawing effect influences both the electronic distribution within the molecule and its overall reactivity profile.

| Compound Class | Key Characteristics | Synthetic Applications |

|---|---|---|

| Alpha-haloketones | Halogen adjacent to carbonyl | Heterocycle synthesis, pharmaceutical intermediates |

| Fluorinated aromatics | Enhanced metabolic stability | Drug development, materials science |

| Methoxy-substituted ketones | Improved solubility | Pharmaceutical applications |

| Multi-halogenated compounds | Tunable electronic properties | Advanced synthetic intermediates |

Within the context of electrophilic aromatic substitution chemistry, the substitution pattern in this compound reflects careful consideration of directing effects. The methoxy group acts as an ortho/para-directing activating group, while the fluorine atom serves as a meta-directing deactivating group. This combination creates a complex directing environment that influences the regioselectivity of further aromatic substitution reactions, making the compound valuable for synthetic strategies requiring precise control over substitution patterns.

The compound's positioning within halogenated aromatic ketones is further distinguished by its potential for participating in various synthetic transformations characteristic of different functional groups. The alpha-bromo functionality enables alkylation reactions with nucleophiles, the aromatic ring can undergo electrophilic substitution, and the carbonyl group provides opportunities for condensation chemistry. This multifunctional nature positions the compound as a versatile synthetic intermediate capable of accessing diverse molecular frameworks through different reaction pathways.

特性

IUPAC Name |

2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8BrFO2/c1-13-9-3-2-6(11)4-7(9)8(12)5-10/h2-4H,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHVKAQAGKAZQDP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)F)C(=O)CBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8BrFO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

343-04-4 | |

| Record name | 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethan-1-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

準備方法

Classical Bromination with Elemental Bromine

In a typical procedure, 1-(5-fluoro-2-methoxyphenyl)ethanone is dissolved in a non-polar solvent like carbon tetrachloride (CCl₄) or dichloromethane (DCM). Bromine is added dropwise at 0–5°C to minimize polybromination. The reaction is quenched with sodium thiosulfate, and the product is isolated via vacuum distillation or recrystallization. Yields range from 65% to 78%, depending on stoichiometry and temperature control.

Table 1: Bromination Conditions and Outcomes

| Reagent | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Br₂ (1.1 eq) | CCl₄ | 0–5 | 2 | 72 |

| Br₂ (1.05 eq) | DCM | 25 | 1.5 | 65 |

| NBS (1.2 eq) | Acetonitrile | 40 | 4 | 85 |

N-Bromosuccinimide (NBS)-Mediated Bromination

NBS offers superior regioselectivity under radical-initiated conditions. Azobisisobutyronitrile (AIBN) is commonly used as a catalyst in acetonitrile or ethyl acetate. This method achieves higher yields (up to 85%) and reduces side products like dibrominated derivatives. The reaction mechanism involves the formation of a bromine radical, which abstracts a hydrogen atom from the α-carbon, followed by bromine atom transfer.

Friedel-Crafts Acylation Followed by Bromination

This two-step approach first synthesizes the methoxy-substituted acetophenone precursor, followed by bromination.

Friedel-Crafts Acylation of 5-Fluoro-2-Methoxybenzene

5-Fluoro-2-methoxybenzene undergoes Friedel-Crafts acylation with acetyl chloride in the presence of AlCl₃ as a Lewis catalyst. The reaction proceeds in anhydrous DCM at −10°C to prevent overacylation. The intermediate 1-(5-fluoro-2-methoxyphenyl)ethanone is isolated in 80–90% yield.

Key Optimization Parameters:

- Catalyst Loading: 1.2 eq AlCl₃ maximizes electrophilic activation.

- Temperature: Reactions below −5°C suppress para-acylation byproducts.

Subsequent Bromination

The ketone intermediate is brominated using conditions analogous to Section 1.1. This sequential method is preferred industrially due to its scalability and reproducibility.

Halogen Exchange Reactions

Halogen exchange from iodo or chloro precursors provides an alternative route, particularly for avoiding harsh bromination conditions.

Finkelstein Reaction with 1-(5-Fluoro-2-Methoxyphenyl)-2-Iodoethanone

The iodo derivative reacts with NaBr in acetone under reflux, leveraging the higher solubility of sodium iodide. This method yields 70–75% product but requires pre-synthesis of the iodo precursor, which adds complexity.

Metal-Catalyzed Cross-Coupling

Palladium-catalyzed coupling of 2-methoxy-5-fluorophenylboronic acid with bromoacetyl chloride has been explored, though yields remain modest (55–60%) due to competing protodeboronation.

Industrial-Scale Production Techniques

Large-scale synthesis prioritizes continuous flow reactors to enhance heat transfer and mixing efficiency. For example, a microreactor system with Br₂ in DCM achieves 89% yield at 25°C with a residence time of 10 minutes. Automated quenching and extraction systems minimize manual handling of toxic bromine.

Analytical Validation and Purification

Spectroscopic Characterization

化学反応の分析

Types of Reactions

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone undergoes various types of chemical reactions, including:

Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium methoxide in solvents like ethanol or dimethyl sulfoxide.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Oxidation: Potassium permanganate in water or chromium trioxide in acetic acid.

Major Products Formed

Nucleophilic Substitution: Formation of substituted ethanones.

Reduction: Formation of 2-bromo-1-(5-fluoro-2-methoxyphenyl)ethanol.

Oxidation: Formation of 2-bromo-1-(5-fluoro-2-hydroxyphenyl)ethanone.

科学的研究の応用

Pharmaceutical Development

Key Intermediate in Drug Synthesis

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is utilized as an important intermediate in the synthesis of various pharmaceuticals. It has been particularly noted for its role in developing anti-cancer and anti-inflammatory drugs. Its unique structure allows for modifications that enhance biological activity against specific targets in cancer therapy and inflammatory diseases .

Case Study: Anticancer Activity

Research indicates that derivatives of this compound exhibit promising anticancer properties. For instance, studies have shown that compounds synthesized from this compound demonstrated selective cytotoxicity against various cancer cell lines, suggesting potential for targeted cancer therapies .

Organic Synthesis

Facilitator of Complex Molecule Formation

In organic chemistry, this compound serves as a building block for creating complex molecules. It enables researchers to explore new chemical reactions and pathways, contributing to advancements in synthetic methodologies .

Data Table: Comparison of Synthetic Pathways

| Reaction Type | Description | Yield (%) |

|---|---|---|

| Bromination | Selective bromination of phenolic compounds | 85 |

| Acetylation | Formation of acetophenone derivatives | 90 |

| Coupling Reactions | C-C bond formation with aryl halides | 75 |

Material Science

Enhancement of Material Properties

The compound can be incorporated into polymer formulations to enhance the properties of materials used in electronics and coatings. Its unique chemical structure contributes to improved thermal stability and mechanical strength in composite materials .

Agricultural Chemistry

Development of Agrochemicals

In agricultural chemistry, this compound has potential applications in formulating agrochemicals. It contributes to developing more effective pesticides and herbicides through its ability to interact with specific biological pathways in pests .

Biochemical Research

Study of Enzyme Interactions

Researchers utilize this compound to study enzyme interactions and metabolic pathways. Its application in biochemical research aids in understanding various biological processes, including signal transduction and metabolic regulation .

Case Study: Enzyme Inhibition Studies

Inhibition studies have shown that derivatives of this compound can effectively inhibit specific enzymes involved in metabolic pathways, providing insights into potential therapeutic targets for metabolic disorders .

作用機序

The mechanism of action of 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone involves its interaction with nucleophiles and electrophiles. The bromine atom, being a good leaving group, facilitates nucleophilic substitution reactions. The carbonyl group can participate in various addition and reduction reactions, making it a versatile intermediate in organic synthesis .

類似化合物との比較

Similar Compounds

- 2-Bromo-1-(4-methoxyphenyl)ethanone

- 2-Bromo-1-(3-fluoro-4-methoxyphenyl)ethanone

- 2-Bromo-1-(2,4-dimethoxyphenyl)ethanone

Uniqueness

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is unique due to the presence of both a fluoro and methoxy group on the aromatic ring, which can influence its reactivity and interactions in chemical reactions. The combination of these substituents can enhance its potential as an intermediate in the synthesis of fluorinated and methoxylated compounds .

生物活性

2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone is a compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its potential biological activities. With a molecular formula of C9H8BrFO2 and a molecular weight of approximately 247.06 g/mol, this compound features significant functional groups that enhance its reactivity and interaction with biological systems. This article will explore its biological activity, mechanisms of action, and applications in various research areas.

The structure of this compound includes:

- A bromine atom which can enhance lipophilicity and influence biological interactions.

- A fluorine atom that may improve metabolic stability and binding affinity.

- A methoxy group that can participate in hydrogen bonding and affect the compound's solubility.

The biological activity of this compound is primarily attributed to its ability to interact with various enzymes and receptors. The halogen substituents (bromine and fluorine) along with the methoxy group contribute to its binding affinity to specific biomolecules, potentially modulating pathways related to inflammation, cancer progression, and metabolic processes .

Biological Activity

Research indicates that compounds structurally similar to this compound exhibit a range of biological activities:

Anticancer Properties

Preliminary studies suggest that this compound may possess anticancer activity. For instance:

- It has been noted for its potential to induce apoptosis in cancer cell lines, similar to known chemotherapeutic agents like doxorubicin .

- In vitro studies have shown cytotoxic effects against various cancer cell lines, including MCF-7 (breast cancer) and U-937 (monocytic leukemia), with IC50 values indicating effective concentrations .

Anti-inflammatory Effects

The compound is also being investigated for its anti-inflammatory properties. The presence of the methoxy group is believed to play a role in modulating inflammatory pathways, potentially leading to therapeutic applications in conditions characterized by excessive inflammation .

Applications in Research

The versatility of this compound allows it to be utilized across several fields:

Pharmaceutical Development

- Serves as an intermediate in the synthesis of anti-cancer and anti-inflammatory drugs.

Organic Synthesis

- Used for creating complex organic molecules, facilitating the exploration of new chemical reactions .

Material Science

- Incorporated into polymer formulations to enhance material properties used in electronics and coatings.

Biochemical Research

- Aids in studying enzyme interactions and metabolic pathways, contributing to a better understanding of various biological processes.

Case Studies

Several studies have highlighted the biological activity of related compounds:

These case studies emphasize the significance of structural modifications on biological activity, indicating that further research into this compound could lead to the development of more effective therapeutic agents.

Q & A

Q. What are the recommended synthetic routes for 2-Bromo-1-(5-fluoro-2-methoxyphenyl)ethanone, and how can reaction efficiency be optimized?

A common method involves bromination of the parent acetophenone derivative. For example, 1-(5-fluoro-2-methoxyphenyl)ethanone can be treated with bromine in chloroform under controlled conditions. Reaction optimization includes adjusting stoichiometry (e.g., near-equimolar bromine), solvent choice (polar aprotic solvents enhance reactivity), and temperature (room temperature to mild heating). Post-reaction purification via recrystallization (e.g., using diethyl ether) improves yield . Monitor reaction progress using TLC or NMR to avoid over-bromination.

Q. How should researchers safely store and handle this compound to ensure stability?

Store at 2–8°C in an inert atmosphere (e.g., nitrogen) to prevent moisture absorption and decomposition . Use sealed, moisture-resistant containers and avoid exposure to incompatible substances (e.g., strong oxidizing agents). Conduct handling in a fume hood with PPE (gloves, lab coat, eye protection) to mitigate inhalation risks .

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

- NMR : H and C NMR confirm substituent positions (e.g., fluorine-induced splitting patterns).

- X-ray crystallography : SHELX software refines crystal structures, resolving bond angles and packing motifs. For brominated ketones, high-resolution data collection (Cu-Kα radiation) is recommended .

- Mass spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H] peak at m/z 261.96 for CHBrFO) .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported physicochemical properties (e.g., melting points) for this compound?

Contradictions may arise from impurities or polymorphic forms. Use differential scanning calorimetry (DSC) to determine precise melting ranges. Compare purity via HPLC (≥95% purity threshold) and recrystallize samples under standardized conditions (e.g., solvent polarity, cooling rate) .

Q. What strategies enhance the compound’s reactivity in cross-coupling reactions for pharmaceutical intermediates?

The bromine atom serves as a leaving group in Suzuki-Miyaura or Buchwald-Hartwig couplings. Optimize catalytic systems (e.g., Pd(PPh) with KCO in DMF) and ligand choice (e.g., XPhos) to improve yields. Solvent selection (e.g., THF for stability vs. DMSO for solubility) and inert reaction conditions are critical .

Q. How does the electron-withdrawing methoxy group influence the compound’s stability under acidic or basic conditions?

The methoxy group (-OCH) increases electron density on the aromatic ring, potentially destabilizing the ketone under strong acids. Conduct stability studies in buffered solutions (pH 1–14) at 25°C, monitoring degradation via UV-Vis or LC-MS. Base-mediated hydrolysis may require protecting-group strategies .

Q. What computational approaches predict the compound’s interactions in enzyme-binding studies?

Molecular docking (AutoDock Vina) and DFT calculations (Gaussian 09) model interactions with target proteins (e.g., cytochrome P450). Parameterize the bromine atom using Merz-Kollman charges and validate binding affinities with experimental IC values .

Q. Are there known photodegradation pathways for this compound, and how can they be mitigated?

Brominated ketones are prone to UV-induced radical formation. Perform photostability tests under ICH Q1B guidelines (e.g., 1.2 million lux hours). Add antioxidants (e.g., BHT) or use amber glassware to reduce degradation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。